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Introduction

JPH203, also known as nanvuranlat or KYT-0353, is a potent and highly selective inhibitor of
the L-type Amino Acid Transporter 1 (LAT1), a promising target in oncology.[1][2][3] LAT1, a
heterodimeric transporter composed of the light chain SLC7A5 and the heavy chain SLC3A2
(4F2hc), facilitates the transport of large neutral amino acids, such as leucine, which are
essential for cancer cell growth and proliferation.[4] Overexpressed in a wide range of human
cancers, LAT1 plays a crucial role in supporting the high metabolic demand of tumor cells,
making it an attractive therapeutic target.[1][5][6] JPH203 is a tyrosine analog that acts as a
competitive, non-transportable inhibitor of LAT1, effectively blocking amino acid uptake and
subsequently suppressing tumor growth.[7][8][9] This technical guide provides an in-depth
overview of the binding affinity and selectivity of JPH203 for LAT1, supported by quantitative
data, detailed experimental protocols, and pathway visualizations.

Core Data: Binding Affinity and Proliferation
Inhibition

The efficacy of JPH203 as a LAT1 inhibitor has been extensively characterized across various
cancer cell lines. The following tables summarize the key quantitative data regarding its binding

affinity (Ki), inhibition of radiolabeled substrate uptake (IC50), and impact on cell proliferation
(IC50/IG50).
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Table 1: JPH203 LAT1 Binding Affinity and Leucine
Uptake Inhibition

Cell
. Assay Type Parameter Value Reference
Line/System
Purified human Scintillation ]
o Ki 79 nM [4]
4F2hc-LAT1 Proximity Assay
Purified human [BH]L-leucine
o IC50 197 nM [4]
4F2hc-LAT1 uptake inhibition
HT-29 _
[14C]-leucine
(Colorectal o IC50 0.06 uM [1]
uptake inhibition
Cancer)
YD-38 (Oral L-leucine uptake
R IC50 0.79 pM [1]
Cancer) inhibition
KKU-055 _
_ _ Leucine uptake
(Cholangiocarcin IC50 0.20 £ 0.03 uM [1]
inhibition
oma)
KKU-213 _
] ) Leucine uptake
(Cholangiocarcin IC50 0.12 £ 0.02 uM [1]
inhibition
oma)
KKU-100 _
) ) Leucine uptake
(Cholangiocarcin IC50 0.25+0.04 uM [1]
inhibition
oma)
Saos2 [14C]L-leucine
o IC50 1.31 M [10][11]
(Osteosarcoma) uptake inhibition
. . Not explicitly
8505c (Thyroid [3H]-leucine
o IC50 stated, but [5]
Cancer) uptake inhibition S
inhibited
] Not explicitly
SW1736 [3H]-leucine
) o IC50 stated, but [5]
(Thyroid Cancer)  uptake inhibition o
inhibited
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Table 2: JPH203 Inhibition of Cancer Cell Proliferation
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Cell Line Cancer Type Parameter Value Reference
Colorectal 41uM/30.0%
HT-29 IC50 [1]
Cancer 6.4 uM
Colorectal
LoVo IC50 2.31+0.3puM [1]
Cancer
MKN1 Gastric Cancer IC50 41.7 £2.3 uM [1]
MKN45 Gastric Cancer IC50 46+1.0uM [1]
~20 uM
T24 Bladder Cancer IC50 (Significant [1]
inhibition)
~20 uM
5637 Bladder Cancer IC50 (Significant [1]
inhibition)
PC-3-TxR/CxR
(Cabazitaxel- Prostate Cancer IC50 28.33 £ 3.26 uM [12]
resistant)
DU145-TxR/CxR
(Cabazitaxel- Prostate Cancer IC50 34.09 £ 4.76 uM [12]
resistant)
PC-3 (Parental) Prostate Cancer IC50 11.94 +2.19 uM [12]
DU145
Prostate Cancer IC50 19.68 + 4.01 uM [12]
(Parental)
Saos2 Osteosarcoma IC50 90 uM [10][11]
8505C Thyroid Cancer IG50 1.3 uM [5]
Not explicitly
OCUT-2 Thyroid Cancer IG50 stated, but [1]
inhibited
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Not explicitly
OCUT-6 Thyroid Cancer IG50 stated, but [1]
inhibited
Papillary Thyroid
K1 priary Thy IG50 16.9 uM [5]

Cancer

Selectivity Profile

A critical attribute of JPH203 is its high selectivity for LAT1 over other amino acid transporters,
particularly LAT2, which is more broadly expressed in normal tissues. This selectivity is crucial
for minimizing off-target effects and enhancing the therapeutic window. JPH203 has been
shown to selectively inhibit LAT1 without affecting LAT2.[9][10] For instance, in YD-38 oral
cancer cells which express LAT1 but not LAT2, JPH203 effectively inhibited L-leucine uptake.
Conversely, in normal human oral keratinocytes (NHOKS) that express both LAT1 and LAT2
(with weak LAT1 expression), the IC50 value for L-leucine uptake inhibition was greater than
100 uM.[1] This demonstrates a significant selectivity margin for LAT1. Both JPH203 and its N-
acetyl metabolite have demonstrated high selectivity for LAT1 over LAT2 and other amino acid
transporters.[8][9][13]

Mechanism of Action and Downstream Signaling

JPH203 acts as a competitive, non-transportable inhibitor of LAT1.[5][8] Cryo-electron
microscopy studies have revealed that JPH203 binds to the outward-facing substrate-binding
pocket of LAT1, adopting a U-shaped conformation that arrests the transporter in this state,
thereby blocking the transport cycle.[2] By inhibiting the uptake of essential amino acids like
leucine, JPH203 triggers a cascade of downstream effects that ultimately lead to the
suppression of tumor growth. The primary signaling pathways affected are the mTOR and Wnt/
[-catenin pathways.
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Inhibition of LAT1 by JPH203 leads to the depletion of intracellular amino acids, which in turn

suppresses the mTORC1 signaling pathway, a key regulator of protein synthesis and cell

© 2025 BenchChem. All rights reserved.

6/13 Tech Support


https://www.benchchem.com/product/b1673089?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

growth.[5][7] Furthermore, in castration-resistant prostate cancer cells, JPH203 has been
shown to downregulate CD24, leading to the suppression of the Wnt/p-catenin signaling
pathway.[7] The deprivation of essential amino acids also induces apoptosis, as demonstrated
in osteosarcoma and oral cancer cells.[1][11]

Experimental Protocols

The characterization of JPH203's binding affinity and inhibitory activity relies on standardized
experimental protocols. The following sections provide a detailed overview of the
methodologies commonly employed.

Radioligand Uptake Inhibition Assay

This assay is the gold standard for determining the inhibitory potency (IC50) of a compound on
LAT1 function. It measures the ability of the test compound to compete with a radiolabeled
LAT1 substrate for uptake into cells.

a. Cell Culture and Seeding:

o Cancer cell lines known to overexpress LAT1 (e.g., HT-29, Saos?2) are cultured in
appropriate media and conditions.

o Cells are seeded into multi-well plates (e.g., 24- or 48-well) and allowed to adhere and reach
a suitable confluency.

b. Uptake Experiment:

e The cell culture medium is removed, and the cells are washed with a sodium-free uptake
buffer (e.g., HBSS) to eliminate the contribution of sodium-dependent transporters.

o Cells are pre-incubated with the uptake buffer for a short period.

» The pre-incubation buffer is replaced with fresh uptake buffer containing a fixed
concentration of a radiolabeled LAT1 substrate (e.g., [14C]L-leucine or [3H]L-leucine) and
varying concentrations of JPH203.

e The uptake is allowed to proceed for a defined period (e.g., 1-10 minutes) at a controlled
temperature (e.g., 37°C).
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. Termination and Lysis:

The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove
the extracellular radiolabeled substrate.

The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based
buffer).

. Quantification and Data Analysis:

The radioactivity in the cell lysates is measured using a scintillation counter.

The protein concentration in each well is determined using a standard protein assay (e.g.,
BCA assay) to normalize the radioactivity counts.

The percentage of inhibition at each JPH203 concentration is calculated relative to the
control (no inhibitor).

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-
response curve using non-linear regression analysis.

Cell Proliferation/Viability Assay

This assay assesses the functional consequence of LAT1 inhibition by JPH203 on cancer cell

g

rowth and survival.

a. Cell Seeding:

(o

Cells are seeded into 96-well plates at a low density and allowed to attach overnight.

. Compound Treatment:

The culture medium is replaced with fresh medium containing various concentrations of
JPH203.

The cells are incubated with the compound for an extended period (e.g., 24, 48, or 72
hours).
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c. Viability Measurement:

 After the incubation period, cell viability is assessed using a colorimetric or fluorometric
assay, such as:

o

MTT Assay: Measures the metabolic activity of viable cells.

[¢]

WST Assay: A similar assay to MTT with a water-soluble formazan product.

[¢]

Crystal Violet Assay: Stains the DNA of adherent cells.

[e]

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of
metabolically active cells.

d. Data Analysis:

e The absorbance or fluorescence is measured using a plate reader.

o The percentage of cell viability is calculated relative to the vehicle-treated control cells.

e The IC50 or IG50 (concentration for 50% inhibition of growth) value is determined by plotting
the percentage of viability against the log of the JPH203 concentration and fitting the data to
a dose-response curve.
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Conclusion

JPH203 has emerged as a highly potent and selective inhibitor of LAT1, demonstrating
significant anti-tumor activity in a wide array of preclinical models. Its ability to specifically target
LAT1 over other transporters minimizes the potential for off-target toxicity. The robust in vitro
and in vivo data, coupled with a well-defined mechanism of action involving the suppression of
critical cancer signaling pathways, underscore the therapeutic potential of JPH203. This
technical guide provides a consolidated resource for researchers and drug developers, offering
key quantitative data and methodological insights to facilitate further investigation and
development of LAT1-targeted cancer therapies. The promising results from early clinical trials,
particularly in biliary tract cancer, further validate JPH203 as a first-in-class LAT1 inhibitor with
the potential to address unmet needs in oncology.[14][15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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